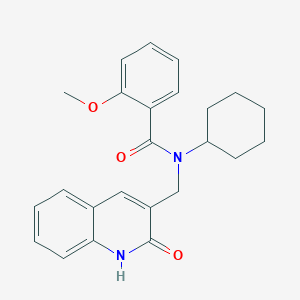

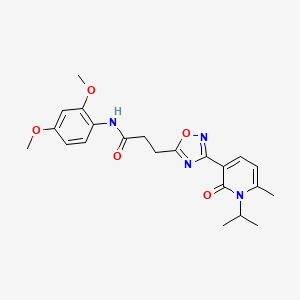

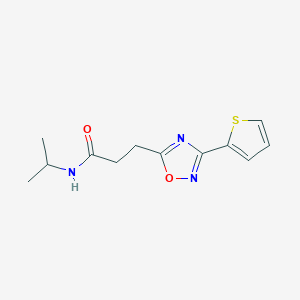

N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide

货号 B7720501

分子量: 390.5 g/mol

InChI 键: MQLKAONRKSADHJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide (CHM-1) is a novel compound that has been synthesized and studied for its potential pharmacological applications. It belongs to the class of benzamides and has been shown to exhibit promising anticancer properties.

科学研究应用

- Anticancer Activity N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has shown promise as a potential anticancer agent. Its mechanism of action involves inhibiting specific cellular pathways critical for cancer cell survival and proliferation. Researchers are investigating its efficacy against various cancer types, including breast, lung, and colon cancers. Preclinical studies have demonstrated tumor growth inhibition and apoptosis induction.

- Anti-Inflammatory Properties Inflammation plays a pivotal role in various diseases, from autoimmune disorders to neurodegenerative conditions. This compound exhibits anti-inflammatory effects by modulating key inflammatory pathways. Researchers are exploring its potential in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.

- Neuroprotective Effects The compound’s unique structure suggests possible neuroprotective properties. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Studies are underway to evaluate its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

- N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Researchers are investigating its use as a novel antibiotic or as an adjunct therapy to combat drug-resistant strains .

- Viral infections remain a global health challenge. Preliminary studies suggest that this compound may inhibit viral replication by targeting specific viral enzymes. Researchers are exploring its effectiveness against viruses like influenza, herpes simplex, and HIV .

- Metal Ion Chelation The hydroxyquinoline moiety in the compound has metal-chelating properties. It can form stable complexes with transition metals, which may have applications in metal ion sensing, catalysis, and environmental remediation.

Antimicrobial Activity

Antiviral Potential

属性

IUPAC Name |

N-cyclohexyl-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3/c1-29-22-14-8-6-12-20(22)24(28)26(19-10-3-2-4-11-19)16-18-15-17-9-5-7-13-21(17)25-23(18)27/h5-9,12-15,19H,2-4,10-11,16H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLKAONRKSADHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-methoxy-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)

![3,4,5-triethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720482.png)

![(E)-N'-((5-((benzyl(((p-tolyloxy)thio)oxy)amino)methyl)furan-2-yl)methylene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720487.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720522.png)